molecular formula C18H18N4O4S3 B2663273 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 299950-26-8

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2663273
CAS No.: 299950-26-8
M. Wt: 450.55
InChI Key: BGTAAGMXQXGELF-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H18N4O4S3 and its molecular weight is 450.55. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Synthesis of Thiazolidin-4-One Derivatives : Baviskar, Khadabadi, and Deore (2013) synthesized a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives. These compounds exhibited significant in vitro antibacterial activity against common pathogens such as Staphylococcus aureus, Escherichia coli, and antifungal activity against Aspergillus niger and Candida albicans, suggesting their potential as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

  • Antibacterial and Antifungal Agents : Kumar and colleagues (2012) developed 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-[4-oxo-2-(substituted)phenyl-1,3-thiazolidin-3-yl]acetamide derivatives, tested for their in-vitro antibacterial and antifungal efficacy. Some derivatives showed significant activity against both bacterial and fungal strains, highlighting the versatility of thiazolidinone derivatives in developing new antimicrobial agents (Kumar et al., 2012).

Anticancer Applications

  • Antiproliferative Activity : Chandrappa et al. (2008) synthesized 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives and evaluated their antiproliferative activity against various human cancer cell lines. Some derivatives showed potent antiproliferative activity, indicating the potential of thiazolidinone derivatives in cancer therapy (Chandrappa et al., 2008).

Anti-inflammatory Applications

  • Anti-inflammatory and Analgesic Agents : Shkair and colleagues (2016) designed and synthesized a series of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, evaluating them as anti-inflammatory and analgesic agents. Their studies suggest that certain derivatives could serve as promising leads for the development of new anti-inflammatory and analgesic drugs (Shkair et al., 2016).

Properties

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S3/c1-4-15-20-21-17(29-15)19-14(23)9-22-16(24)13(28-18(22)27)8-10-5-6-11(25-2)12(7-10)26-3/h5-8H,4,9H2,1-3H3,(H,19,21,23)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTAAGMXQXGELF-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(S1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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